
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as Sulfasalazine, is a sulfonamide drug that is commonly used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The drug is composed of two components: sulfapyridine and 5-aminosalicylic acid. The two components work together to reduce inflammation in the body. Sulfasalazine has been used for more than 60 years and has been found to be effective in the treatment of IBD and RA.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is not fully understood. However, it is believed that the drug works by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 (IL-1). 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee also inhibits the activity of enzymes that are involved in the production of prostaglandins, which are known to be involved in inflammation.
Biochemical and Physiological Effects
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has been found to have a number of biochemical and physiological effects. The drug has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has also been found to inhibit the activity of enzymes that are involved in the production of prostaglandins. These effects result in a reduction in inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has a number of advantages for lab experiments. The drug is readily available and is relatively inexpensive. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is also easy to administer and has a well-established safety profile. However, there are some limitations to the use of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee in lab experiments. The drug has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body. In addition, 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee can have variable effects on different cell types, which can make it difficult to interpret results from lab experiments.
Direcciones Futuras
There are a number of future directions for research on 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic targets for 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee. Finally, research is needed to better understand the mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee and its effects on different cell types. This information could lead to the development of new drugs that are more effective in the treatment of inflammatory conditions.
Conclusion
In conclusion, 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is a sulfonamide drug that is commonly used in the treatment of IBD and RA. The drug has a well-established safety profile and has been found to be effective in reducing inflammation in the body. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has a number of advantages for lab experiments, but there are also some limitations to its use. Future research is needed to develop new formulations of the drug and to identify new therapeutic targets.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee involves the reaction of sulfapyridine and 5-aminosalicylic acid. The reaction is carried out in the presence of a catalyst, which is usually sodium hydroxide. The reaction takes place in a solvent, which is usually water or ethanol. The reaction mixture is then filtered, and the resulting solid is washed with water and dried.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has been extensively studied for its therapeutic effects in the treatment of IBD and RA. The drug has been found to be effective in reducing inflammation in the body and improving symptoms of these diseases. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has also been studied for its potential use in the treatment of other inflammatory conditions, such as psoriasis and ankylosing spondylitis.
Propiedades
Nombre del producto |
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H16N2O2S |
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11-3-4-12(2)14(9-11)19(17,18)16-10-13-5-7-15-8-6-13/h3-9,16H,10H2,1-2H3 |
Clave InChI |
BGQCREKJUBZZAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=NC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



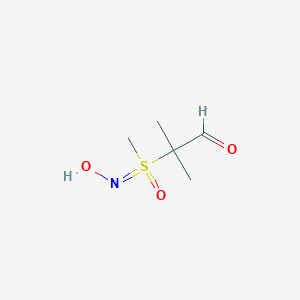
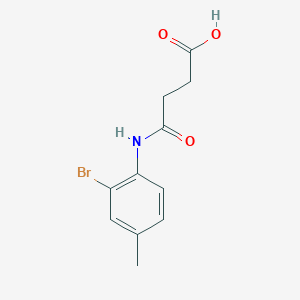
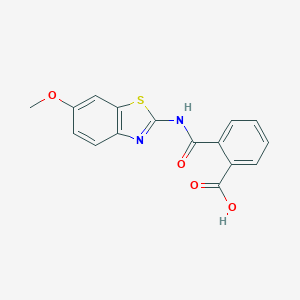

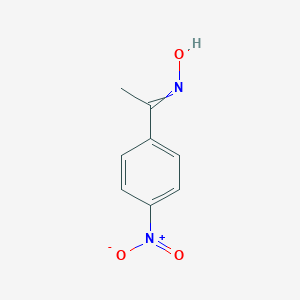
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
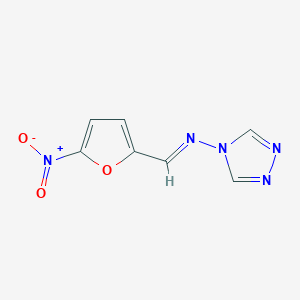
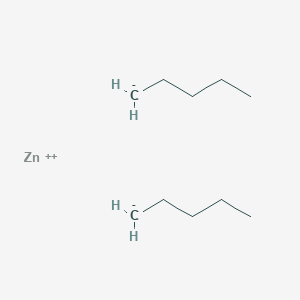

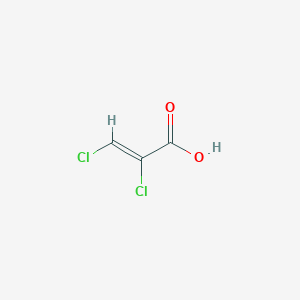

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)
![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)
